molecular formula C17H20FN5OS B2427834 5-((4-Ethylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868219-99-2

5-((4-Ethylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Katalognummer: B2427834
CAS-Nummer: 868219-99-2
Molekulargewicht: 361.44
InChI-Schlüssel: RUPVYMQJJNOVBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((4-Ethylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C17H20FN5OS and its molecular weight is 361.44. The purity is usually 95%.
BenchChem offers high-quality 5-((4-Ethylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-Ethylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-[(4-ethylpiperazin-1-yl)-(3-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5OS/c1-2-21-6-8-22(9-7-21)14(12-4-3-5-13(18)10-12)15-16(24)23-17(25-15)19-11-20-23/h3-5,10-11,14,24H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPVYMQJJNOVBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C2=CC(=CC=C2)F)C3=C(N4C(=NC=N4)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 5-((4-Ethylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic uses, mechanisms of action, and relevant research findings.

Structural Overview

The chemical structure of the compound is characterized by a thiazolo[3,2-b][1,2,4]triazole core, which is known for its pharmacological significance. The presence of the 4-Ethylpiperazin-1-yl and 3-fluorophenyl substituents enhances its lipophilicity and potential receptor interactions.

Research indicates that compounds with a thiazolo[3,2-b][1,2,4]triazole scaffold exhibit various mechanisms of action:

  • Anticancer Activity : These compounds have shown promise in inhibiting cancer cell proliferation. For instance, derivatives have been evaluated against the NCI 60 cancer cell line panel, revealing significant anticancer properties at concentrations as low as 10 µM without toxicity to normal cells .
  • Antimicrobial Properties : The thiazolo[3,2-b][1,2,4]triazole derivatives are also noted for their antimicrobial activity. Some studies have demonstrated efficacy against bacterial strains by inhibiting key enzymes involved in fatty acid biosynthesis .

Anticancer Studies

A study focusing on the synthesis and evaluation of thiazolo[3,2-b][1,2,4]triazole derivatives reported that certain compounds exhibited excellent activity against various cancer cell lines. Notably:

CompoundIC50 (µM)Cell Line
2h10A549
2i8MCF7

These results suggest that modifications to the thiazolo-triazole scaffold can significantly enhance anticancer potency.

Antimicrobial Activity

The antimicrobial potential of similar derivatives was assessed through Minimum Inhibitory Concentration (MIC) tests against several pathogens:

CompoundTarget PathogenMIC (µg/mL)
10S. aureus16
11C. albicans32
35M. tuberculosis8

These findings indicate that structural variations can lead to enhanced activity against specific pathogens .

Case Studies

One notable case study involved the evaluation of a series of thiazolo[3,2-b][1,2,4]triazole derivatives for their antitumor and antimicrobial activities. The study utilized both in vitro assays and computational docking studies to elucidate binding affinities and mechanisms:

  • In Vitro Assays : Compounds were screened against various cancer cell lines and microbial strains.
  • Computational Studies : Molecular docking revealed interactions with critical residues in target proteins, suggesting mechanisms for their biological activities.

Q & A

Basic Research Questions

What methodologies are recommended for optimizing the synthesis of this compound to improve yield and purity?

The synthesis involves multi-step reactions, including cyclization of thiazole and triazole rings, functional group modifications (e.g., piperazine substitution), and fluorophenyl group integration. Key strategies include:

  • Solvent selection : Dimethylformamide (DMF) or chloroform for cyclization steps, ethanol/methanol for crystallization .
  • Catalysts : Triethylamine or phosphorus oxychloride to accelerate bond formation .
  • Temperature control : Reactions often require 70–80°C for optimal cyclization, with deviations leading to side products .
  • Purification : Column chromatography or recrystallization in ethanol for isolating high-purity fractions .

How can researchers confirm the stereochemistry and spatial arrangement of the compound’s functional groups?

  • X-ray crystallography is the gold standard for resolving stereochemistry, particularly for the chiral center at the (3-fluorophenyl)(4-ethylpiperazin-1-yl)methyl moiety .
  • NMR spectroscopy : Use 2D NOESY to detect spatial proximity of protons in the thiazolo-triazole fused ring system .
  • Computational modeling : Density Functional Theory (DFT) calculations validate bond angles and torsional strain in the heterocyclic core .

What in vitro assays are suitable for preliminary screening of biological activity?

  • Enzyme inhibition assays : Test interactions with cytochrome P450 or kinases using fluorometric substrates .
  • Cell-based models : Use cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination via MTT assays .
  • Antimicrobial screening : Agar dilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

How can researchers resolve contradictions in reported synthesis yields across studies?

  • Reaction monitoring : Use HPLC or TLC to track intermediate formation and identify bottlenecks (e.g., incomplete piperazine substitution) .
  • DoE (Design of Experiments) : Statistically optimize variables like solvent polarity (logP) and catalyst loading using response surface methodology .
  • Side-product analysis : Employ LC-MS to characterize impurities (e.g., unreacted triazole precursors) and adjust stoichiometry .

What mechanistic studies are recommended to elucidate its interaction with biological targets?

  • Molecular docking : Simulate binding to 14-α-demethylase (PDB: 3LD6) or serotonin receptors to identify key residues (e.g., hydrogen bonds with fluorophenyl groups) .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) for enzyme targets .
  • Metabolite profiling : Use hepatic microsomes to assess metabolic stability and identify reactive intermediates via LC-HRMS .

How can derivatives be designed to improve selectivity against off-target receptors?

  • SAR-driven modifications : Replace the 4-ethylpiperazine with bulkier groups (e.g., benzhydryl) to reduce CNS penetration .
  • Bioisosteric replacement : Substitute the thiazole ring with oxazole to modulate lipophilicity (clogP) .
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands for selective protein degradation .

What analytical methods validate physicochemical stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (pH 1.2), basic (pH 8.0), and oxidative (H2O2) conditions, monitoring degradation via UPLC-PDA .
  • Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C to guide storage conditions .
  • Solubility profiling : Use shake-flask methods in biorelevant media (FaSSIF/FeSSIF) to predict oral bioavailability .

How can researchers validate the compound’s purity for in vivo studies?

  • HPLC-DAD/ELSD : Achieve ≥95% purity with a C18 column (gradient: 0.1% TFA in acetonitrile/water) .
  • Elemental analysis (EA) : Confirm C, H, N, S, F content within ±0.4% of theoretical values .
  • Residual solvent testing : GC-MS to detect traces of DMF or chloroform (<500 ppm) .

What strategies address poor aqueous solubility in preclinical testing?

  • Nanoparticle formulation : Use polylactic-co-glycolic acid (PLGA) carriers for sustained release .
  • Salt formation : React with hydrochloric acid to generate a water-soluble hydrochloride salt .
  • Co-solvent systems : Employ PEG-400 or cyclodextrins in parenteral formulations .

How can SAR hypotheses be tested computationally before synthesis?

  • 3D-QSAR models : Train using IC50 data from analogous triazole-thiazole derivatives to predict activity .
  • ADMET prediction : Use SwissADME or ADMETLab to prioritize derivatives with favorable pharmacokinetics .
  • Free-energy perturbation (FEP) : Calculate binding energy differences for proposed substituents .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.